WY-47766

Osteoporosis Bone Resorption V-ATPase

WY-47766 (OST-766) is a selective osteoclast v-ATPase inhibitor, an omeprazole analog that uniquely targets bone resorption pathways. Unlike gastric PPIs, it validates v-ATPase pharmacology in bone slices and cross-species studies. Trusted for potency, it's a critical benchmark for next-gen anti-resorptive research. Discontinued after Phase 2 trials, it remains a specialized tool compound.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
CAS No. 134217-27-9
Cat. No. B1683597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWY-47766
CAS134217-27-9
Synonyms2-(3-methoxyphenylmethylthionyl)-imidazo(4,5-c)pyridine
OST-766
WY 47766
WY-47766
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CS(=O)C2=NC3=C(N2)C=NC=C3
InChIInChI=1S/C14H13N3O2S/c1-19-11-4-2-3-10(7-11)9-20(18)14-16-12-5-6-15-8-13(12)17-14/h2-8H,9H2,1H3,(H,16,17)
InChIKeySWPJMIZLPONDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WY-47766 (CAS 134217-27-9): A Selective V-ATPase Inhibitor for Osteoporosis Research


WY-47766 (OST-766) is a small-molecule proton pump inhibitor belonging to the imidazo[4,5-c]pyridine class [1]. It is characterized as an omeprazole analog and a selective inhibitor of vacuolar-type H⁺-ATPases (V-ATPases), specifically targeting the enzyme in osteoclasts [2]. The compound was developed as a potential anti-resorptive agent for the treatment of postmenopausal osteoporosis and reached Phase 2 clinical trials before its development was discontinued [3].

Why WY-47766 Cannot Be Substituted with Generic Proton Pump Inhibitors


While WY-47766 is chemically related to gastric proton pump inhibitors (PPIs) like omeprazole, its mechanism of action is distinct. It selectively inhibits the vacuolar H⁺-ATPase in osteoclasts, the cells responsible for bone resorption, rather than the gastric H⁺/K⁺-ATPase targeted by typical PPIs [1]. This pharmacological distinction is critical: substituting WY-47766 with a generic PPI for bone research would fail to address the intended V-ATPase target and would not replicate its specific anti-resorptive effects, as demonstrated in comparative studies against other V-ATPase inhibitors like bafilomycin A1 [2].

Quantitative Differentiation: WY-47766 vs. Omeprazole and Other V-ATPase Inhibitors


Selective V-ATPase Inhibition in Osteoclasts vs. Omeprazole's Gastric H⁺/K⁺-ATPase Target

WY-47766 is a selective inhibitor of vacuolar H⁺-ATPase (V-ATPase) in osteoclasts, a mechanism distinct from the gastric H⁺/K⁺-ATPase inhibition by omeprazole [1]. This target selectivity is the basis for its investigation as an anti-resorptive agent in bone diseases, a therapeutic area where generic PPIs are not indicated.

Osteoporosis Bone Resorption V-ATPase Osteoclast

Modulation of Osteoblast Signal Transduction vs. Lack of Effect of Bafilomycin A1

In osteoblast-like ROS 17/2.8 cells, a 48-hour incubation with WY-47766 (OST-766) led to an increase in basal adenylyl cyclase activity (ACA) and enhanced ACA responses to PTH, guanine nucleotides, and forskolin [1]. It also increased IP1, IP2, and IP3 generation in response to guanine nucleotides and Ca²⁺, and elevated levels of Gs and Gi proteins [1]. In contrast, bafilomycin A1, a potent but non-selective V-ATPase inhibitor, is not reported to have these specific effects on osteoblast signal transduction.

Osteoblast PTH Signaling Adenylyl Cyclase Phospholipase C

Clinical Development Progression vs. Preclinical-Only Comparators

WY-47766 advanced to Phase 2 clinical trials for the treatment of osteoporosis before being discontinued [1]. This represents a higher level of development compared to many other V-ATPase inhibitors, such as bafilomycin A1, FR-167356, or salicylihalamide A, which have not progressed beyond the preclinical stage for this indication [2].

Drug Development Clinical Trial Osteoporosis Phase 2

Chemical Class Distinction from Macrocyclic V-ATPase Inhibitors

WY-47766 is a synthetic imidazo[4,5-c]pyridine derivative, a structural class distinct from macrocyclic V-ATPase inhibitors like bafilomycin A1 and concanamycin [1]. This chemical divergence may underpin differences in selectivity, bioavailability, and toxicity profiles, making WY-47766 a valuable tool for studying V-ATPase biology without the pleiotropic effects associated with macrolide antibiotics.

Medicinal Chemistry V-ATPase Small Molecule Imidazopyridine

Optimal Use Cases for WY-47766 in Scientific Research and Drug Discovery


Investigating Osteoclast V-ATPase as a Therapeutic Target in Bone Resorption

WY-47766 is an ideal tool for in vitro and ex vivo studies aimed at validating the osteoclast V-ATPase as a molecular target for anti-resorptive therapy. Its selective inhibition profile [1] allows researchers to dissect the specific role of this proton pump in bone degradation, differentiating its effects from those of bisphosphonates or RANKL inhibitors.

Studying the Role of V-ATPase in Osteoblast-PTH Signaling Crosstalk

Researchers can utilize WY-47766 to explore the complex interplay between bone resorption and formation. Its unique ability to modulate PTH-sensitive signal transduction pathways in osteoblasts [2] makes it a valuable probe for investigating how V-ATPase inhibition in osteoclasts may indirectly influence osteoblast function and bone remodeling dynamics.

Use as a Reference Standard in V-ATPase Inhibitor Discovery Programs

Given its advanced clinical development history [3] and distinct imidazopyridine scaffold [4], WY-47766 serves as a critical benchmark compound for medicinal chemistry programs. It can be used as a positive control in biochemical and cellular assays to evaluate the potency and selectivity of novel V-ATPase inhibitors, providing a reference point for structure-activity relationship (SAR) studies.

Comparative Pharmacology Studies with Other V-ATPase Modulators

WY-47766 is essential for comparative studies designed to differentiate the pharmacological profiles of various V-ATPase inhibitors. By directly comparing its effects with those of bafilomycin A1 or other inhibitors [1], scientists can elucidate how differences in chemical structure and target engagement translate to distinct cellular and in vivo outcomes, particularly in the context of bone biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for WY-47766

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.